molecular formula C16H17NO3S B2638714 N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922974-48-9

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No. B2638714
CAS RN: 922974-48-9
M. Wt: 303.38
InChI Key: FYJMEWUQCOQYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide, also known as MPTA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a thioamide derivative that has shown promising results in various scientific research applications. In

Scientific Research Applications

Catalytic Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide serves as an important intermediate in the production of azo disperse dyes. A novel catalyst, Pd/C, has been developed to enhance the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, achieving high activity, selectivity, and stability. This catalyst minimizes the hydrolyzation of the reactant and product, leading to a high selectivity of 99.3% (Zhang Qun-feng, 2008).

Crystal Structure of Capsaicinoids

The crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a potent capsaicinoid, has been determined. The molecule's vanilloid, amide, and dimethylphenyl groups are nearly perpendicular to each other, exhibiting a unique conformation in the crystalline state. The structure is stabilized by intermolecular hydrogen bonds (N. Park et al., 1995).

Inhibitory Activity on Protein Tyrosine Phosphatase 1B

Derivatives of 2-(4-methoxyphenyl)ethyl]acetamide have been synthesized and evaluated for their inhibitory activity on protein tyrosine phosphatase 1B (PTP1B), showing IC(50) values ranging from 69 μM to 87 μM. These findings were supported by docking studies and in vivo screening for antidiabetic activity, indicating potential applications in diabetes management (A. Saxena et al., 2009).

PET Tracers for Imaging of NPP1

Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized for potential use as PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These derivatives exhibit high radiochemical yields, purity, and specific activity, indicating their potential in medical imaging applications (Mingzhang Gao et al., 2016).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-19-13-6-8-15(9-7-13)21-11-16(18)17-12-4-3-5-14(10-12)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMEWUQCOQYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((4-methoxyphenyl)thio)acetamide

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